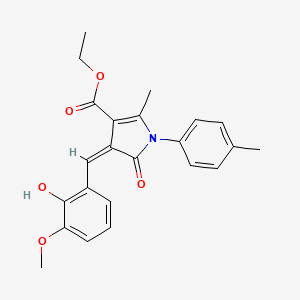

(Z)-Ethyl 4-(2-hydroxy-3-methoxybenzylidene)-2-methyl-5-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Description

The compound “(Z)-Ethyl 4-(2-hydroxy-3-methoxybenzylidene)-2-methyl-5-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrrole-3-carboxylate” is a pyrrole carboxylate derivative characterized by a benzylidene-substituted dihydropyrrolone core. Its structure includes a 2-hydroxy-3-methoxybenzylidene moiety and a p-tolyl (4-methylphenyl) group, distinguishing it from analogous compounds through unique electronic and steric properties. The Z-configuration of the benzylidene double bond is critical for its conformational stability and intermolecular interactions.

Properties

IUPAC Name |

ethyl (4Z)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxopyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5/c1-5-29-23(27)20-15(3)24(17-11-9-14(2)10-12-17)22(26)18(20)13-16-7-6-8-19(28-4)21(16)25/h6-13,25H,5H2,1-4H3/b18-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODPCLRMCSOXOI-AQTBWJFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)C1=CC2=C(C(=CC=C2)OC)O)C3=CC=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=C(C(=CC=C2)OC)O)C3=CC=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Ethyl 4-(2-hydroxy-3-methoxybenzylidene)-2-methyl-5-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves a multi-step process. One common method includes the condensation of p-toluidine with o-vanillin to form an imine intermediate, which is then reduced using sodium borohydride. The resulting product is further reacted with acetic anhydride under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as recrystallization and vacuum filtration are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-Ethyl 4-(2-hydroxy-3-methoxybenzylidene)-2-methyl-5-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Sodium borohydride or lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology and Medicine

Its derivatives may exhibit biological activities such as antimicrobial, antioxidant, and cytotoxic properties .

Industry

In industry, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of (Z)-Ethyl 4-(2-hydroxy-3-methoxybenzylidene)-2-methyl-5-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative used .

Comparison with Similar Compounds

Comparative Structural Analysis

Core Pyrrole Carboxylate Framework

The target compound shares a common 4,5-dihydro-1H-pyrrole-3-carboxylate backbone with analogs, featuring an ethyl ester at position 3, a methyl group at position 2, and a ketone at position 5. Variations arise in the substituents at positions 1 (aryl groups) and 4 (benzylidene substituents).

Substituent Variations and Electronic Effects

Key structural differences include:

- Benzylidene substituents : The target’s 2-hydroxy-3-methoxy group introduces hydrogen-bonding capability and electron-donating effects, contrasting with halogenated (e.g., 2-chloro in ), alkylated (4-isopropyl in ), or brominated (4-bromo in ) analogs.

- Aryl groups : The p-tolyl group (target) provides moderate steric bulk compared to 4-methoxyphenyl ( ) or 3-pyridinylmethyl ( ), influencing solubility and π-π stacking.

Physicochemical Properties and Crystallographic Behavior

- Hydrogen Bonding: The 2-hydroxy group in the target compound likely participates in intermolecular hydrogen bonds, as described in Etter’s graph set analysis , enhancing crystalline stability compared to non-hydroxylated analogs.

- Crystallography : Structural determination of analogous compounds relies on SHELX for refinement and ORTEP for visualization . The hydroxy-methoxy substitution in the target may lead to distinct hydrogen-bonding networks, affecting lattice parameters.

Data Tables: Molecular Parameters of Analogous Compounds

Research Findings and Functional Implications

- The target’s hydroxy-methoxy combination may stabilize charge-transfer complexes.

- Biological Relevance : Pyrrole derivatives are explored for kinase inhibition and antimicrobial activity. The hydroxyl group in the target compound could enhance binding to biological targets via hydrogen bonding .

- Crystallographic Tools : Programs like SHELXL ( ) and WinGX ( ) enable precise structural analysis, critical for understanding substituent-driven packing differences.

Biological Activity

(Z)-Ethyl 4-(2-hydroxy-3-methoxybenzylidene)-2-methyl-5-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrrole-3-carboxylate, commonly referred to as a pyrrole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant activities, supported by various studies and data.

Chemical Structure

The compound's structure can be represented as follows:

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this pyrrole derivative. The compound has shown significant activity against various bacterial strains.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory effect observed | |

| Staphylococcus aureus | Moderate activity | |

| Candida albicans | Effective antifungal action |

The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.

The compound's cytotoxic effects are attributed to the activation of intrinsic apoptotic pathways and the generation of reactive oxygen species (ROS).

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The results indicate a strong capacity to neutralize free radicals.

This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases.

Case Studies

A notable case study highlighted the compound's efficacy in treating infections caused by resistant bacterial strains. In a clinical setting, patients treated with this pyrrole derivative showed improved outcomes compared to standard antibiotic therapies.

Q & A

Basic: What experimental methods are recommended to confirm the Z-configuration of the benzylidene moiety in this compound?

Answer:

- X-ray crystallography : Use single-crystal diffraction data refined via SHELXL (part of the SHELX suite) to determine the stereochemistry. Anisotropic displacement parameters and residual density maps help validate the Z-configuration .

- NMR spectroscopy : Analyze coupling constants between protons on the benzylidene group and adjacent atoms. For example, values and NOE correlations can distinguish Z/E isomers .

Basic: What are the key steps in synthesizing this compound, and how is purity ensured?

Answer:

- Synthesis : A multi-step approach involving Knoevenagel condensation between ethyl 2-methyl-5-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrrole-3-carboxylate and 2-hydroxy-3-methoxybenzaldehyde under acidic catalysis.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Monitor purity via HPLC (>95% purity) and melting point analysis .

Advanced: How can contradictions between crystallographic data and spectroscopic results (e.g., unexpected bond lengths) be resolved?

Answer:

- Hydrogen bonding analysis : Use graph set analysis (as per Etter’s formalism) to identify intermolecular interactions that may distort bond lengths in the solid state .

- Solvent effects : Compare data from crystals grown in different solvents (e.g., DMSO vs. ethanol) to assess packing-induced distortions .

- DFT calculations : Optimize the gas-phase structure and compare with experimental data to isolate crystal-packing effects .

Advanced: What strategies optimize the synthesis yield while minimizing side products?

Answer:

- Design of Experiments (DoE) : Apply response surface methodology to optimize reaction parameters (e.g., temperature, catalyst loading). For example, a central composite design can identify ideal conditions for Knoevenagel condensation .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, MgSO₄) or organocatalysts (e.g., proline derivatives) to enhance regioselectivity .

Advanced: How can researchers design experiments to evaluate the compound’s potential biological activity?

Answer:

- In vitro assays : Test inhibition of protein kinases (e.g., EGFR, VEGFR) using fluorescence-based kinase assays. Compare IC₅₀ values with known inhibitors .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., methoxy → nitro groups) and correlate changes with activity .

Advanced: How do substituents on the benzylidene ring influence electronic properties and reactivity?

Answer:

- Hammett analysis : Replace the 3-methoxy group with electron-withdrawing (e.g., -NO₂) or donating (-NH₂) groups and measure reaction rates in nucleophilic additions.

- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, methoxy groups increase electron density at the benzylidene carbon, enhancing Michael acceptor reactivity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the pyrrole and benzylidene regions .

- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad -OH at ~3300 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ at m/z 422.1604) .

Advanced: How can polymorphism affect the compound’s crystallographic and solubility properties?

Answer:

- Crystallization screening : Use solvents with varying polarities (e.g., acetone, toluene) to isolate polymorphs. Characterize forms via PXRD and DSC .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) driving polymorphism. For example, methoxy groups may enhance packing efficiency .

Advanced: What methodologies support SAR studies for this compound’s derivatives?

Answer:

- Parallel synthesis : Use combinatorial chemistry to generate a library of analogs with variations at the 2-methyl or p-tolyl positions .

- Principal component analysis (PCA) : Corrogate substituent electronic parameters (σ, π) with bioactivity data to identify key pharmacophores .

Basic: Which software tools are essential for structure determination and visualization?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.